molecular formula C10H11F3O2 B13603737 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-ol

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-ol

Cat. No.: B13603737
M. Wt: 220.19 g/mol
InChI Key: NTHLLPSHTVBGNY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-ol is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-ol typically involves the reaction of 3-methoxybenzaldehyde with trifluoroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by reduction to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one: Similar in structure but with a different functional group.

    1,1,1-Trifluoro-2-propanol: Lacks the methoxyphenyl group but shares the trifluoromethyl group.

    1,1,1,3,3,3-Hexafluoropropan-2-ol: Contains additional fluorine atoms, leading to different chemical properties.

Uniqueness

1,1,1-Trifluoro-3-(3-methoxyphenyl)propan-2-ol is unique due to the presence of both trifluoromethyl and methoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H11F3O2

Molecular Weight

220.19 g/mol

IUPAC Name

1,1,1-trifluoro-3-(3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H11F3O2/c1-15-8-4-2-3-7(5-8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3

InChI Key

NTHLLPSHTVBGNY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CC(C(F)(F)F)O

Origin of Product

United States

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